molecular formula C18H21N5O4S2 B11246944 N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide

Cat. No.: B11246944
M. Wt: 435.5 g/mol
InChI Key: KPLHTKLUXSILTG-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiadiazole ring, and a cyclohexylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiadiazole rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is unique due to its combination of a benzodioxole ring, a thiadiazole ring, and a cyclohexylcarbamoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21N5O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H21N5O4S2/c24-15(19-12-6-7-13-14(8-12)27-10-26-13)9-28-18-23-22-17(29-18)21-16(25)20-11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H,19,24)(H2,20,21,22,25)

InChI Key

KPLHTKLUXSILTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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